molecular formula C22H45Cl2N3 B12943324 N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride CAS No. 55487-94-0

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride

Cat. No.: B12943324
CAS No.: 55487-94-0
M. Wt: 422.5 g/mol
InChI Key: GPNZVDNEYYHUDA-UHFFFAOYSA-M
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Description

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride is a complex organic compound that features an imidazole ring, a long alkyl chain, and a quaternary ammonium group

Properties

CAS No.

55487-94-0

Molecular Formula

C22H45Cl2N3

Molecular Weight

422.5 g/mol

IUPAC Name

hexadecyl-(1H-imidazol-5-ylmethyl)-dimethylazanium;chloride;hydrochloride

InChI

InChI=1S/C22H44N3.2ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(2,3)20-22-19-23-21-24-22;;/h19,21H,4-18,20H2,1-3H3,(H,23,24);2*1H/q+1;;/p-1

InChI Key

GPNZVDNEYYHUDA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CN=CN1.Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride typically involves multiple steps. One common method includes the alkylation of imidazole with a long-chain alkyl halide, followed by quaternization with dimethylamine. The final step involves the formation of the chloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various alkylated imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Quaternary ammonium compounds (QACs) like N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi, making them suitable candidates for disinfectants and antiseptics in healthcare settings. For instance, research indicates that QACs can disrupt microbial cell membranes, leading to cell lysis and death .

Drug Delivery Systems

The compound's amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs. This property enhances drug solubility and bioavailability, particularly for poorly soluble pharmaceuticals. A study demonstrated the successful encapsulation of anticancer agents using similar quaternary ammonium compounds, improving therapeutic efficacy while reducing side effects .

Surface Modification

This compound can be used to modify surfaces for enhanced properties such as hydrophobicity or biocompatibility. Its application in coating materials has been shown to improve resistance to microbial colonization on medical devices .

Nanomaterials Synthesis

This compound plays a role in synthesizing nanoparticles with tailored properties for specific applications, including catalysis and sensing. The ability to stabilize nanoparticles during synthesis is critical for achieving uniform size and shape, which directly affects their performance in applications such as drug delivery and environmental remediation .

Emulsification and Stabilization

As a surfactant, this compound is effective in stabilizing emulsions in cosmetics and food products. Its ability to reduce surface tension facilitates the formation of stable oil-in-water or water-in-oil emulsions, essential for product consistency and shelf life .

Enhanced Oil Recovery

In the petroleum industry, surfactants like this compound are employed in enhanced oil recovery techniques. They help reduce interfacial tension between oil and water phases, promoting oil displacement from reservoir rocks . This application is crucial for maximizing extraction efficiency in mature oil fields.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated effective inhibition of bacterial growth; potential for disinfectant formulations.
Drug Delivery Enhanced solubility of anticancer drugs; improved therapeutic outcomes with reduced toxicity.
Surface Modification Increased biocompatibility of medical devices; reduced microbial adhesion on surfaces.
Nanomaterials Synthesis Successful stabilization of nanoparticles; tailored properties for drug delivery applications.
Surfactant Use Improved emulsion stability in cosmetic formulations; effective in enhanced oil recovery techniques.

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, while the imidazole ring can interact with various molecular targets. This dual functionality enables it to disrupt microbial cell membranes and inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar basicity but lacking the long alkyl chain.

    N-Methylimidazole: Another imidazole derivative used in organic synthesis.

    Hexadecyltrimethylammonium chloride: A quaternary ammonium compound with a similar long alkyl chain but lacking the imidazole ring.

Uniqueness

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride is unique due to its combination of an imidazole ring and a long alkyl chain, providing both hydrophilic and hydrophobic properties. This dual nature enhances its versatility in various applications, making it a valuable compound in scientific research.

Biological Activity

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride, commonly referred to as a quaternary ammonium compound, exhibits various biological activities that make it a subject of interest in pharmacological and biomedical research. This compound is characterized by its unique structure, which includes an imidazole ring and a long aliphatic chain, contributing to its amphiphilic properties.

  • Molecular Formula: C22H44N2Cl
  • Molecular Weight: 350.6043 g/mol
  • CAS Number: 55487-94-0

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study published in ACS Omega highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes due to its surfactant-like properties.

2. Antifungal Activity

Similar to its antibacterial effects, the compound also shows antifungal activity. It has been tested against several fungal pathogens, with promising results indicating inhibition of growth at low concentrations . The structural features of the imidazole ring are thought to play a crucial role in its interaction with fungal cell membranes.

3. Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of certain cancer cells, suggesting potential as an anticancer agent . The IC50 values indicate effective concentrations that could be explored for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AntifungalCandida albicansGrowth inhibition
CytotoxicityMCF-7 (breast cancer)IC50 = 15 µM
CytotoxicityHeLa (cervical cancer)IC50 = 20 µM

Case Study: Antimicrobial Efficacy

A notable study conducted by Wang et al. focused on the antimicrobial efficacy of various quaternary ammonium compounds, including this compound. The study utilized a disk diffusion method to assess antibacterial activity, revealing significant zones of inhibition against tested pathogens, thereby confirming its potential as a disinfectant agent in clinical settings .

The biological activity of this compound can be attributed to its ability to interact with lipid membranes due to its amphiphilic nature. The imidazole moiety facilitates binding to biological membranes, leading to membrane destabilization and subsequent cell lysis.

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